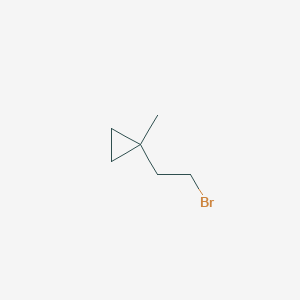

1-(2-Bromoethyl)-1-methylcyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromoethyl)-1-methylcyclopropane is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.058. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

Cyclopropane derivatives, including methylene- and alkylidenecyclopropanes, are noted for their highly strained structure which imparts exceptional reactivity. This feature facilitates a wide range of synthetic applications, such as ring-opening reactions, cycloadditions, and polymerizations. Recent developments highlight their utility in creating complex molecular architectures, offering pathways to synthesizing novel compounds and materials (Pellissier, 2010; Pellissier, 2014).

Role in Ethylene Biology and Postharvest Treatment

The compound 1-Methylcyclopropene (1-MCP), closely related to 1-(2-Bromoethyl)-1-methylcyclopropane by virtue of its cyclopropane core, is extensively studied for its role in inhibiting ethylene action in plants. Ethylene is a critical hormone in plant biology, influencing ripening and senescence processes. 1-MCP's ability to modulate ethylene's effects has profound implications for extending the shelf life and maintaining the quality of fruits and vegetables during storage and transportation (Watkins, 2006; Blankenship & Dole, 2003; Li et al., 2016).

Advances in Packaging Technologies

Innovative packaging technologies that incorporate active compounds like 1-MCP demonstrate the potential for significantly enhancing the preservation of fresh produce. These technologies leverage the ethylene-inhibiting properties of cyclopropane derivatives to improve safety and extend the freshness of fruits and vegetables, highlighting an area of active research and commercial interest (Hu et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as benzylic halides, typically interact with various biochemical entities in the cell .

Mode of Action

The mode of action of 1-(2-Bromoethyl)-1-methylcyclopropane is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted product .

Biochemical Pathways

It’s plausible that the compound could participate in e1 elimination reactions, which are somewhat unusual in biochemical pathways . In an E1 elimination, a leaving group departs, forming a carbocation intermediate. A proton is then abstracted from an adjacent carbon, forming a new pi bond .

Result of Action

The compound’s potential to participate in electrophilic aromatic substitution and e1 elimination reactions suggests it could influence the structure of target molecules and potentially alter their function .

Properties

IUPAC Name |

1-(2-bromoethyl)-1-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(2-3-6)4-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXAQJREQAMFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2992796.png)

![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)

![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)

![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)